molecular formula C21H27N3O2 B1228968 N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide

N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide

Cat. No. B1228968
M. Wt: 353.5 g/mol
InChI Key: LBSDNKSTXVABRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide is an oxacycle, an organic heterotricyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

1. Furan Ring Formation and Antibacterial Activity

Fujita et al. (1997) explored the one-pot reaction leading to the formation of various furoquinolines, which showed weak antibacterial activity (Fujita, Egawa, Katsumi, & Matsumoto, 1997).

2. Synthesis via Palladium-catalysed Cyclisation

Lindahl et al. (2006) developed a new synthesis of furoquinolines using a palladium-catalysed cyclisation process, enhancing the yield and exploring different reaction conditions (Lindahl, Carroll, Quinn, & Ripper, 2006).

3. Hydrolytic Opening of Quinazoline Ring

Shemchuk et al. (2010) studied the hydrolytic reaction of ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, contributing to the understanding of hydrolytic mechanisms in quinoline derivatives (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

4. Synthesis and Molecular Rearrangement

Klásek et al. (2003) provided insights into the synthesis and molecular rearrangement of various furoquinolines, contributing to the broader understanding of the chemical behavior and potential applications of these compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).

5. Synthesis and Antimicrobial Activity

Ravindra et al. (2008) synthesized novel naphthoquinolines and tested their antimicrobial activity, indicating the potential pharmaceutical applications of these compounds (Ravindra, Vagdevi, & Vaidya, 2008).

6. Synthesis of Furoquinolines with Insect Antifeeding Activity

Yazima and Munakata (1980) synthesized furoquinolines with specific configurations, showing insect antifeeding activity, which could have implications for agricultural and pest control research (Yazima & Munakata, 1980).

properties

Product Name

N-[2-(dipropylamino)ethyl]-4-methyl-2-furo[3,2-c]quinolinecarboxamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

N-[2-(dipropylamino)ethyl]-4-methylfuro[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C21H27N3O2/c1-4-11-24(12-5-2)13-10-22-21(25)19-14-17-15(3)23-18-9-7-6-8-16(18)20(17)26-19/h6-9,14H,4-5,10-13H2,1-3H3,(H,22,25)

InChI Key

LBSDNKSTXVABRZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCNC(=O)C1=CC2=C(O1)C3=CC=CC=C3N=C2C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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